Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate
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Overview
Description
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate is a chemical compound with the molecular formula C11H13F2NO3 It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, and an amino group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with a suitable amino acid derivative. One common method involves the use of methyl 2-amino-3-oxo-3-phenylpropanoate as a starting material. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and n-hexane, and the reaction is typically carried out under vacuum to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylpropanoate derivatives.
Scientific Research Applications
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-phenylpropanoate: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
Methyl 2-amino-3-[4-(methoxy)phenyl]propanoate: Contains a methoxy group instead of a difluoromethoxy group, affecting its reactivity and interactions.
Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate: The trifluoromethoxy group can further enhance lipophilicity and alter the compound’s biological activity.
Uniqueness
Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13F2NO3 |
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Molecular Weight |
245.22 g/mol |
IUPAC Name |
methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H13F2NO3/c1-16-10(15)9(14)6-7-2-4-8(5-3-7)17-11(12)13/h2-5,9,11H,6,14H2,1H3 |
InChI Key |
KBBVNSUCEDGBFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC(F)F)N |
Origin of Product |
United States |
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